Product packaging for Propiopromazine Hydrochloride(Cat. No.:CAS No. 7681-67-6)

Propiopromazine Hydrochloride

Cat. No.: B013849
CAS No.: 7681-67-6
M. Wt: 376.9 g/mol
InChI Key: ZFWVWZODBGTOIL-UHFFFAOYSA-N
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Description

Historical Context of Phenothiazine (B1677639) Derivatives in Biological Systems Research

The journey of phenothiazine derivatives in scientific research is a long and varied one. Initially synthesized in the 19th century for use as dyes, their medicinal value began to be recognized in the early 20th century. amazonaws.com A significant breakthrough occurred in the 1950s with the discovery of chlorpromazine (B137089), the first antipsychotic medication, which revolutionized the study of mental health disorders. amazonaws.commdpi.com This discovery opened the door for the exploration of a wide range of phenothiazine derivatives and their interactions with biological systems. amazonaws.com These compounds, characterized by a tricyclic system of two benzene (B151609) rings linked by a central ring containing sulfur and nitrogen, have been investigated for a multitude of biological activities. amazonaws.commdpi.com Their diverse effects are attributed to mechanisms such as dopamine (B1211576) receptor blockade and the inhibition of efflux pumps. amazonaws.com

Academic Significance of Propionylpromazine (B1198289) Hydrochloride as a Research Probe

Propionylpromazine hydrochloride serves as a significant research tool, particularly in the study of dopamine receptors. It is known to be a dopamine receptor D2 (DRD2) antagonist, making it a valuable compound for investigating the role of this receptor in various cellular pathways. medchemexpress.com Research into its potential applications has included studies related to Parkinson's disease. medchemexpress.com The ability of phenothiazines to interact with various receptors, including dopaminergic, adrenergic, histaminergic, and serotoninergic receptors, underscores their broad utility in neuroscience research. brieflands.com

Distinction and Relationship to Structurally Related Phenothiazines in Research

Propionylpromazine hydrochloride is part of a larger family of phenothiazine derivatives, each with distinct structural features that influence their biological activity. The structure-activity relationship (SAR) of phenothiazines is a key area of research. For instance, substitution at the second position of the phenothiazine nucleus with an electron-withdrawing group is known to increase antipsychotic activity. youtube.comslideshare.net The nature of the side chain at position 10 also plays a crucial role; a three-carbon chain between the nitrogen of the phenothiazine ring and the side-chain nitrogen is considered optimal for neuroleptic activity. youtube.comslideshare.net

While sharing the core phenothiazine structure, compounds like chlorpromazine and promazine (B1679182) exhibit different research applications. Chlorpromazine, for example, has been investigated for its potential antitumor effects by modulating various signaling pathways. mdpi.combrieflands.com Research has also compared the effects of promazine and chlorpromazine in the context of mental syndromes. nih.govnih.gov The development of novel phenothiazine derivatives continues to be an active area of research, with scientists synthesizing and screening new compounds for a range of biological activities, including cytotoxic and cholinesterase modulatory effects. nih.govacs.org

Research on Phenothiazine Derivatives

CompoundKey Research Area(s)
Propionylpromazine hydrochloride Dopamine D2 receptor antagonism, Parkinson's disease research. medchemexpress.com
Chlorpromazine Antipsychotic mechanisms, antitumor activity research. mdpi.combrieflands.com
Promazine Comparative studies with chlorpromazine in mental syndrome research. nih.govnih.gov
Trifluoperazine Research into cytotoxic effects on liver cancer cell lines. nih.govacs.org
Fluphenazine Investigation of its ability to block acetylcholine (B1216132) receptor-operated potassium currents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25ClN2OS B013849 Propiopromazine Hydrochloride CAS No. 7681-67-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWVWZODBGTOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3568-24-9 (Parent)
Record name Propiopromazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045187
Record name Propionylpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7681-67-6
Record name Propiopromazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionylpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIOPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Receptor Dynamics of Propionylpromazine Hydrochloride

Elucidation of Dopaminergic Receptor Antagonism

The neuroleptic activity of propionylpromazine (B1198289) hydrochloride is principally attributed to its ability to block dopamine (B1211576) receptors. This antagonism disrupts dopaminergic signaling pathways, a mechanism shared by many antipsychotic agents.

Propionylpromazine hydrochloride is identified as a dopamine D2 receptor (DRD2) antagonist. medchemexpress.commedchemexpress.com This blockade of D2 receptors in the mesolimbic pathway is a cornerstone of its action. Research has demonstrated its antagonistic activity, with studies on non-human species providing specific inhibitory data. For instance, in a chemical screening assay, propionylpromazine at a concentration of 10 µM produced 94% inhibition at the I. scapularis (tick) dopamine 2 receptor (Isdop2) and 85% inhibition at the A. aegypti (mosquito) dopamine 2 receptor (AaDOP2). bertin-bioreagent.comcaymanchem.com While these findings are in non-mammalian species, they underscore the compound's potent interaction with D2 receptors. The antagonism of D2 receptors is a key factor in reducing stereotypic behaviors induced by dopamine agonists like apomorphine. bertin-bioreagent.comcaymanchem.com

Beyond its primary action on D2 receptors, propionylpromazine's pharmacological profile includes interactions with other dopamine receptor subtypes. The parent compound, propiomazine, acts as an antagonist of dopamine D1 and D4 receptors. nih.govdrugbank.com This broader spectrum of activity is characteristic of many phenothiazine (B1677639) derivatives. For example, the related compound acepromazine (B1664959) also demonstrates antagonism across D1, D2, D3, and D4 receptor subtypes. drugbank.com Similarly, chlorpromazine (B137089) blocks D1-D4 receptors. mdpi.com This suggests a multi-receptor dopaminergic antagonism for propionylpromazine, contributing to its complex effects on the central nervous system. The interaction with D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4) modulates various neurocircuits involved in cognition and motivation. nih.gov

Modulation of Non-Dopaminergic Receptors

Propiomazine, the active moiety, is an antagonist at serotonin (B10506) (5-HT) receptor types 2A and 2C. nih.govdrugbank.com Blockade of 5-HT2A receptors is a fundamental characteristic of numerous antipsychotic medications and is thought to contribute to their efficacy, particularly against the negative symptoms of psychosis, and may mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. nih.govnih.gov The antagonism of both 5-HT2A and 5-HT2C receptors can influence dopamine release, representing a key interaction between the serotonin and dopamine systems. nih.govresearchgate.net

The compound demonstrates antagonistic activity across all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). nih.govdrugbank.com Muscarinic receptors are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. medchemexpress.com Antagonism of these receptors, particularly the M1 subtype, is responsible for the anticholinergic effects often seen with phenothiazine-class drugs. nih.gov The five subtypes (M1-M5) are widely distributed and modulate a range of parasympathetic and central nervous system functions. nih.govmdpi.com

Propionylpromazine hydrochloride also binds to and antagonizes alpha-1 (α1) adrenergic receptors. nih.govdrugbank.com These receptors are part of the sympathetic nervous system and are typically stimulated by norepinephrine (B1679862) and epinephrine. nih.gov Antagonism at α1-receptors located on vascular smooth muscle leads to vasodilation. This action is a common feature of phenothiazine derivatives and contributes to their cardiovascular effects. nih.gov

Interactive Data Tables

Table 1: Receptor Interaction Profile of Propionylpromazine and Propiomazine

This table summarizes the known receptor interactions. Data for the parent compound, propiomazine, is included to provide a more complete profile.

Receptor SubtypeInteraction TypeCompoundResearch FindingCitation(s)
Dopamine
D2AntagonistPropionylpromazineIdentified as a D2 receptor antagonist. medchemexpress.commedchemexpress.com
D2 (tick, Isdop2)AntagonistPropionylpromazine94% inhibition at 10 µM. bertin-bioreagent.comcaymanchem.com
D2 (mosquito, AaDOP2)AntagonistPropionylpromazine85% inhibition at 10 µM. bertin-bioreagent.comcaymanchem.com
D1AntagonistPropiomazineActs as an antagonist. nih.govdrugbank.com
D4AntagonistPropiomazineActs as an antagonist. nih.govdrugbank.com
Serotonin
5-HT2AAntagonistPropiomazineActs as an antagonist. nih.govdrugbank.com
5-HT2CAntagonistPropiomazineActs as an antagonist. nih.govdrugbank.com
Muscarinic
M1-M5AntagonistPropiomazineActs as an antagonist for all five subtypes. nih.govdrugbank.com
Adrenergic
α1AntagonistPropiomazineBinds to and antagonizes α1-receptors. nih.govdrugbank.com

Histamine (B1213489) H1-Receptor Antagonism

Propionylpromazine acts as an antagonist at histamine H1 receptors. nih.govdrugbank.com This action is a key contributor to its sedative effects. drugbank.com Like other first-generation H1-antihistamines, propionylpromazine's ability to block H1 receptors in the central nervous system is responsible for its sedative properties. wikipedia.org The antagonism of H1 receptors can lead to common side effects associated with first-generation antihistamines, such as dry mouth and sedation. wikipedia.orgnih.gov

The binding affinity of phenothiazines and their metabolites to H1 receptors can vary. For instance, levomepromazine (B1675116) is a more potent H1 receptor binder than fluphenazine. nih.gov While specific binding affinity data for propionylpromazine is not extensively detailed in the provided results, its classification and known sedative effects strongly suggest significant H1-receptor antagonism. nih.govdrugbank.com The sedative properties of phenothiazines are often linked to their H1-receptor blocking activity. gpatindia.com

Neurochemical and Neurophysiological Effects in Experimental Models

The neurochemical and neurophysiological effects of propionylpromazine extend beyond its well-known dopamine antagonism, influencing other critical neurotransmitter systems and neuronal signaling pathways.

Propionylpromazine demonstrates antagonist activity at several non-dopaminergic receptors, including serotonin (5-HT) and muscarinic acetylcholine receptors. nih.gov

Serotonin System: Propionylpromazine acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors. nih.govdrugbank.com This interaction is thought to contribute to its antipsychotic and anxiolytic properties. gpatindia.com The blockade of 5-HT2 receptors can also mitigate some of the extrapyramidal side effects associated with potent dopamine D2 receptor antagonism. gpatindia.com

The binding of propionylpromazine to its target receptors initiates a cascade of intracellular events mediated by second messenger systems. When a ligand binds to a G protein-coupled receptor (GPCR), it can activate effector enzymes like phospholipase C (PLC). nih.gov PLC then generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to trigger further cellular responses, such as the release of intracellular calcium and the activation of protein kinase C (PKC). nih.gov

While specific studies on propionylpromazine's direct influence on these pathways are not detailed, its antagonism of various GPCRs, including dopamine, serotonin, and muscarinic receptors, implies a significant impact on these downstream signaling cascades. nih.gov For example, gonadotropins have been shown to stimulate both the cAMP and IP3-diacylglycerol signaling systems in bovine luteal cells. nih.gov This highlights the potential for drugs that interact with GPCRs to modulate these fundamental cellular processes.

Structure-Activity Relationship (SAR) Studies of Propionylpromazine Hydrochloride and Analogues

Propionylpromazine is distinguished by the presence of a propanoyl (propionyl) group at the 2-position of the phenothiazine ring. nih.gov In general, for phenothiazines, substitution at the 2-position with an electron-withdrawing group is critical for optimal neuroleptic activity. gpatindia.comslideshare.net The nature of this substituent influences the potency of the drug. For example, a trifluoromethyl group at the 2-position generally confers greater potency than a chlorine atom. gpatindia.com

The SAR of phenothiazines reveals several key structural features that determine their activity:

Side Chain: A three-carbon alkyl chain between the nitrogen at position 10 of the phenothiazine ring and the terminal amino group is essential for neuroleptic activity. slideshare.netegpat.com Altering this chain length generally leads to a loss of activity. egpat.com The side chain's conformation, specifically its tilt towards ring A, allows for favorable van der Waals interactions, which are crucial for potency at dopamine receptors. gpatindia.com

Terminal Amino Group: The amino group at the end of the side chain must be tertiary for maximal activity. slideshare.net

Ring Substituent: As mentioned, an electron-withdrawing substituent at the 2-position enhances activity. gpatindia.comslideshare.net

When comparing different classes of phenothiazines, those with a piperazine (B1678402) side chain are generally more potent antipsychotics than those with an alkylamino side chain due to more favorable van der Waals interactions. gpatindia.compnas.org Propionylpromazine, with its dimethylamino-propyl side chain, falls into the alkylamino category. nih.gov

Table 1: Comparative Structural Features of Selected Phenothiazines

Compound 2-Position Substituent Side Chain at Position 10
Propionylpromazine Propanoyl 2-(dimethylamino)propyl
Chlorpromazine Chlorine 3-(dimethylamino)propyl
Triflupromazine Trifluoromethyl 3-(dimethylamino)propyl
Fluphenazine Trifluoromethyl 4-(2-hydroxyethyl)piperazin-1-yl]propyl
Perphenazine Chlorine 4-(2-hydroxyethyl)piperazin-1-yl]propyl

This table illustrates the structural variations among different phenothiazine derivatives, highlighting the differences in the substituent at the 2-position and the nature of the side chain at position 10. These structural modifications are key determinants of their respective pharmacological profiles and potencies.

Pharmacokinetics and Biotransformation Research of Propionylpromazine Hydrochloride

Absorption and Distribution Kinetics in Biological Systems

Following administration, Propionylpromazine (B1198289) hydrochloride undergoes various processes that determine its concentration and location within the body over time. These kinetics are crucial for understanding its availability at target sites.

Tissue Binding and Accumulation Profiles

Research indicates that Propionylpromazine is distributed to various tissues after administration. In studies involving pigs that received the compound intramuscularly, residues of Propionylpromazine were detected at the injection site and in the kidneys. nih.gov Further investigation into the tissue distribution in pigs provided more detailed concentration data, which is summarized in the table below.

Propionylpromazine Concentrations in Pig Tissues

Time Post-Administration Liver (µg/kg) Kidney (µg/kg) Muscle (µg/kg) Fat (µg/kg)
6 hours 134 ± 55 231 ± 55 68 ± 17 10 ± 2
18 hours 11 ± 3 12 ± 5 10 ± 1 4 ± 2

Data derived from studies on pigs after intramuscular administration.

A study focusing on the determination of propiopromazine in slaughter pigs noted that residues in the liver tend to increase for at least 24 hours after intramuscular injection, which is a characteristic distribution pattern for phenothiazine (B1677639) tranquilizers. google.com In rats administered Propionylpromazine intravenously, the compound was also found to distribute to the brain, among other tissues. nih.gov

Protein Binding Dynamics

The extent to which a drug binds to plasma proteins is a critical factor influencing its distribution and availability, as only the unbound fraction is generally considered pharmacologically active and able to cross biological membranes. nih.gov Specific quantitative data on the plasma protein binding percentage for Propionylpromazine hydrochloride is not extensively detailed in the available literature. However, as a phenothiazine derivative, it is expected to bind to plasma proteins. nih.gov

Phenothiazines, as a class of cationic drugs, are known to bind to plasma proteins, particularly alpha-1 acid glycoprotein. nih.gov For instance, a related phenothiazine, promethazine, has been shown to have a notable binding affinity for human serum albumin (HSA), with a bound fraction reported to be higher than 80%. nih.gov This suggests that Propionylpromazine likely also exhibits a high degree of plasma protein binding, which would act as a circulating reservoir and influence its half-life. nih.gov

Distribution Across Biological Barriers (e.g., Central Nervous System Penetration)

The ability of a drug to cross biological barriers, such as the blood-brain barrier (BBB), is essential for its action on the central nervous system (CNS). Evidence confirms that Propionylpromazine does penetrate the CNS. A thin-layer chromatographic method was developed for its determination in various tissues of slaughter pigs, including the brain. nih.gov The prediction of a drug's ability to cross the BBB is a critical aspect of pharmaceutical development for CNS-active agents. The transfer of drugs across this barrier is a complex process influenced by factors such as molecular size, lipophilicity, and the extent of plasma protein binding. Only the unbound fraction of the drug in plasma is available to cross the BBB and exert its effects on the central nervous system.

Metabolic Pathways and Metabolite Identification

Biotransformation is the process by which the body chemically alters a drug, typically leading to its inactivation and facilitating its excretion. For Propionylpromazine, metabolism occurs through several key pathways, resulting in a variety of metabolites.

Hydroxylation Pathways and Metabolite Characterization (e.g., 2-(1-hydroxypropyl)promazine)

Hydroxylation represents a major metabolic route for Propionylpromazine. In a study conducted on horses following intramuscular administration, several hydroxylated metabolites were identified in the urine after enzymatic hydrolysis. nih.gov One of the key metabolites characterized was 2-(1-hydroxypropyl)promazine. nih.gov Another hydroxylated metabolite identified in the same study was 7-hydroxy-propionylpromazine. nih.gov

A separate investigation into the metabolism of Propionylpromazine in horses also identified three metabolites in the urine, with the major metabolite being identified as 2-(1-hydroxypropyl) promazine (B1679182) sulfoxide (B87167), which involves both hydroxylation and sulfoxidation. Interestingly, the study by Park et al. (1989) did not observe any N-demethylated or sulphoxidated metabolites in horse urine, suggesting variability in metabolic profiles or analytical methods.

Formation of Propenyl Metabolites (e.g., 2-(1-propenyl)promazine)

In addition to hydroxylation, the formation of propenyl metabolites has also been documented. The same study that identified hydroxylated metabolites in horses also detected the presence of 2-(1-propenyl)promazine in the urine following intramuscular injection of Propionylpromazine. nih.gov This indicates that modification of the propionyl side chain is another pathway in the biotransformation of the parent compound.

Sulfoxidation Pathways and Sulfoxide Metabolite Detection

The role of sulfoxidation in the metabolism of propionylpromazine has yielded some conflicting yet revealing findings across different studies and animal models. Sulfoxidation, the oxidation of the sulfur atom in the phenothiazine ring, is a common metabolic pathway for this class of compounds.

In one study involving horses, researchers reported that no sulfoxidated metabolites of propionylpromazine were detected in the urine. fao.orgnih.gov However, another investigation identified 2-(1-hydroxypropyl) promazine sulfoxide as the major metabolite in the urine of horses administered the compound. nih.gov This discrepancy highlights the complexity of metabolic studies and the potential for different analytical methodologies to yield varying results.

Further research in pigs suggested the possibility of a sulfoxide metabolite, though in very small amounts in spare rib tissue. fao.org Interestingly, the researchers also noted that exposure of propionylpromazine to light and air can lead to the formation of minute quantities of the sulfoxide, suggesting that its presence could be an artifact of handling and storage rather than a true metabolic product. fao.org In formulated products of propionylpromazine hydrochloride, oxidation products have been identified as major degradates. longdom.org

Table 1: Sulfoxide Metabolite Detection in Different Animal Models

Animal Model Finding Reference
Horse No sulfoxidated metabolites detected in urine in one study. fao.orgnih.gov
Horse 2-(1-hydroxypropyl) promazine sulfoxide identified as a major urinary metabolite in another study. nih.gov
Pig Very small amounts of sulfoxide detected in spare rib tissue; potential for artifactual formation. fao.org

7-Hydroxylation and Associated Metabolites

A significant biotransformation pathway for propionylpromazine is hydroxylation at the 7th position of the phenothiazine ring. This metabolic process has been consistently identified in studies involving horses.

Following the intramuscular administration of propionylpromazine to horses, urine analysis after enzymatic hydrolysis with beta-glucuronidase/arylsulfatase revealed the presence of 7-hydroxy-propionylpromazine. fao.orgnih.gov This metabolite was identified using gas chromatography-mass spectrometry (GC-MS), confirming that 7-hydroxylation is a key metabolic route for this compound in the equine model. fao.org The detection of this metabolite indicates that it is likely excreted in a conjugated form, either with glucuronic acid or sulfate.

Absence of N-Demethylated Metabolites in Specific Models

In contrast to some other phenothiazine derivatives, N-demethylation of the dimethylamino side chain does not appear to be a significant metabolic pathway for propionylpromazine, at least in the models studied.

Research conducted on horses has explicitly shown that no N-demethylated metabolites of propionylpromazine were observed in the urine. fao.orgnih.gov This finding suggests that the tertiary amine side chain of propionylpromazine is relatively stable and resistant to demethylation in this species. This is a noteworthy characteristic of its metabolic profile and distinguishes it from other phenothiazines where N-demethylation is a more prominent route of biotransformation.

Elimination Kinetics and Routes of Excretion

The elimination of propionylpromazine hydrochloride from the body involves the excretion of the parent compound and its various metabolites, primarily through the urine. The kinetics of this elimination process provide insights into the duration of action and withdrawal times.

Urinary Excretion Profiles of Parent Compound and Metabolites

Urinary excretion is a primary route for the elimination of propionylpromazine and its byproducts. Studies in horses have identified the parent drug in the urine following administration. fao.orgnih.gov Alongside the unchanged compound, a number of metabolites have been detected.

After enzymatic hydrolysis of urine samples from horses treated with propionylpromazine, three main metabolites were identified:

2-(1-hydroxypropyl)promazine fao.orgnih.gov

2-(1-propenyl)promazine fao.orgnih.gov

7-hydroxy-propionylpromazine fao.orgnih.gov

As previously mentioned, a separate study identified 2-(1-hydroxypropyl) promazine sulfoxide as a major urinary metabolite in horses. nih.gov The presence of these metabolites in urine, often after hydrolysis, indicates that they are excreted as conjugates.

Table 2: Urinary Metabolites of Propionylpromazine in Horses

Metabolite Reference
2-(1-hydroxypropyl)promazine fao.orgnih.gov
2-(1-propenyl)promazine fao.orgnih.gov
7-hydroxy-propionylpromazine fao.orgnih.gov
2-(1-hydroxypropyl) promazine sulfoxide nih.gov

Biliary Excretion Considerations

While urinary excretion has been the focus of most studies on propionylpromazine, the role of biliary excretion in its elimination is not well-documented. Biliary excretion is a significant pathway for the elimination of many drugs and their metabolites, particularly larger molecules and conjugated compounds. Given that propionylpromazine metabolites are known to be conjugated, it is plausible that biliary excretion plays a role in their clearance. However, at present, there is a lack of specific research data on the biliary excretion of propionylpromazine hydrochloride and its metabolites.

Half-Life Determination in Various Experimental Models

The half-life of a drug is a critical pharmacokinetic parameter that describes the time it takes for the concentration of the drug in the body to be reduced by half. For propionylpromazine, detailed half-life studies across different species are limited.

In a study involving a horse that received an intramuscular injection of 50 mg of propionylpromazine, plasma concentrations were measured over an 11-hour period. fao.org The peak plasma concentration of 5.2 µg/L was observed at 30 minutes, which then decreased to 1.26 µg/L at 11 hours. fao.org However, the study did not calculate a specific half-life or other pharmacokinetic parameters. fao.org This lack of comprehensive data on the elimination half-life of propionylpromazine in various animal models represents a gap in the full understanding of its pharmacokinetic profile.

Species-Specific Pharmacokinetic and Metabolic Variations

Research into the pharmacokinetics and biotransformation of propionylpromazine hydrochloride reveals notable variations across different animal species. The available data, though limited, highlights species-specific differences in drug disposition and metabolic pathways, primarily documented in horses and pigs.

Pharmacokinetic Profile

The absorption, distribution, and elimination of propionylpromazine can differ significantly between species, influencing the onset and duration of its effects.

Horses: Following a single intramuscular injection of 50 mg of propionylpromazine in a horse, plasma concentrations were measured over an 11-hour period. A peak plasma concentration (Cmax) of 5.2 µg/L was observed at 30 minutes post-administration, which then declined to 1.26 µg/L by 11 hours. fao.org Unfortunately, other key pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance were not determined in this study, limiting a comprehensive understanding of its disposition in this species. fao.org

Pigs: In pigs administered a single intramuscular dose of 0.5 mg/kg body weight, the distribution of propionylpromazine in various tissues was examined. At 2, 8, and 24 hours after injection, the highest concentrations of the drug were found at the injection site, as well as in the liver and kidneys. fao.org This suggests significant distribution to these tissues. Another study in pigs given 0.5 mg/kg of propionylpromazine intramuscularly found the drug present at the injection site and in the kidneys of all animals slaughtered at 2, 5, and 8 hours post-injection. fao.org The persistence of the drug at the injection site indicates a potential depot effect, which could lead to a prolonged release and affect the interpretation of pharmacokinetic data. inchem.org

Table 1: Pharmacokinetic Parameters of Propionylpromazine in Different Species

SpeciesRoute of AdministrationDoseCmaxTmaxTissue Distribution HighlightsReference
HorseIntramuscular50 mg (total dose)5.2 µg/L30 minutesPlasma concentrations measured fao.org
PigIntramuscular0.5 mg/kgNot ReportedNot ReportedHighest concentrations at injection site, liver, and kidney fao.org

Metabolic Pathways

The biotransformation of propionylpromazine also exhibits species-dependent variations, leading to the formation of different metabolites.

Horses: The metabolism of propionylpromazine in horses has been the subject of multiple studies, with some conflicting findings. One study identified three metabolites in horse urine after enzymatic hydrolysis: 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxy-propionylpromazine. fao.orgnih.gov Notably, this study did not detect any N-demethylated or sulphoxidated metabolites. fao.orgnih.gov

However, another study investigating the metabolism of propionylpromazine in horses identified the major metabolite in urine as 2-(1-hydroxypropyl) promazine sulfoxide. nih.gov This discrepancy in the identified metabolites highlights the need for further research to fully elucidate the metabolic fate of propionylpromazine in this species.

Pigs: Information on the metabolism of propionylpromazine in pigs is scarce. One study suggested the possibility of a sulphoxide metabolite being formed. fao.org However, it has also been noted that propionylpromazine can be oxidized to its sulphoxide form when exposed to light and air, raising the possibility that the detected metabolite could be an artifact of the experimental process rather than a true metabolic product. fao.org

Table 2: Identified Metabolites of Propionylpromazine in Different Species

SpeciesMetaboliteStudy FindingReference
Horse2-(1-hydroxypropyl)promazineIdentified in urine fao.orgnih.gov
Horse2-(1-propenyl)promazineIdentified in urine fao.orgnih.gov
Horse7-hydroxy-propionylpromazineIdentified in urine fao.orgnih.gov
Horse2-(1-hydroxypropyl) promazine sulfoxideIdentified as the major metabolite in urine in a separate study nih.gov
PigSulphoxide metabolitePossible metabolite, but may be an artifact fao.org

Toxicological Profiles and Safety Assessment Research of Propionylpromazine Hydrochloride

In vitro Genotoxicity Studies

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, potentially leading to mutations or cancer. re-place.benih.gov For pharmaceuticals like propionylpromazine (B1198289) hydrochloride, a battery of in vitro tests is often employed to screen for such potential hazards. nih.govfda.gov

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical substances. re-place.benih.gov The test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that are engineered to be unable to synthesize an essential amino acid (e.g., histidine or tryptophan). fda.govbulldog-bio.com The assay determines if a test substance can cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and subsequently grow on a medium lacking it. re-place.benih.gov

A positive result in an Ames test indicates that the substance can induce point mutations, while a negative result suggests it is not mutagenic under the tested conditions. fda.gov

Interactive Data Table: Principles of the Ames Test
Parameter Description Significance
Test Organism Strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations in amino acid synthesis genes. re-place.bebulldog-bio.comEnables detection of reverse mutations.
Principle Detection of mutations that restore the functional capability of the bacteria to synthesize an essential amino acid. fda.govIdentifies substances that can cause point mutations (base substitutions or frameshifts). fda.gov
Metabolic Activation Optional inclusion of an S9 fraction from liver homogenate. bulldog-bio.comMimics mammalian metabolism to identify substances that become mutagenic after biotransformation. nih.gov
Endpoint Number of revertant colonies growing on a minimal medium. re-place.beA significant increase in revertant colonies compared to the control indicates mutagenic potential. re-place.be

In vitro chromosomal aberration tests are employed to identify substances that can cause structural damage to chromosomes. nih.gov These assays are typically conducted using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. nih.govsid.ir The cells are exposed to the test substance, and then metaphase chromosomes are examined for abnormalities like breaks, gaps, and rearrangements. sid.ir

Similar to the Ames test, these studies are often conducted with and without a metabolic activation system. sid.ir While specific studies on propionylpromazine hydrochloride's ability to induce chromosomal aberrations are not widely published, research on related phenothiazines has generally shown a lack of clastogenic activity. bohrium.com However, it is important to note that some studies on other drugs have shown that they can induce chromosomal aberrations in vitro, and this effect can sometimes be mitigated by the presence of a metabolic activation system. sid.ir

Interactive Data Table: In Vitro Chromosomal Aberration Test Parameters
Parameter Description Significance
Cell Types Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes). nih.govsid.irProvides a mammalian system to assess chromosomal damage.
Exposure Cells are treated with the test substance for a defined period. sid.irAllows for the evaluation of the substance's direct and indirect effects on chromosomes.
Metabolic Activation Can be performed with or without an S9 mix. sid.irDetermines if metabolites of the substance are responsible for any observed chromosomal damage.
Endpoint Microscopic analysis of metaphase chromosomes for structural abnormalities. sid.irA statistically significant increase in aberrations indicates clastogenic potential.

Evaluation of Neurotoxicological Endpoints

Given that propionylpromazine is a neuroleptic agent, understanding its potential neurotoxic effects is critical. fao.org Neurotoxicity refers to adverse effects on the nervous system. nih.gov

Certain medications, particularly antipsychotics, can induce a condition that mimics Parkinson's disease, known as drug-induced parkinsonism (DIP). nih.gov This is often due to the blockade of dopamine (B1211576) receptors in the brain. nih.gov Phenothiazines, the class of drugs to which propionylpromazine belongs, are known to have the potential to cause extrapyramidal side effects, including parkinsonism. nih.govnih.gov

Experimental models are used to study the mechanisms and characteristics of DIP. nih.gov These models can involve the administration of the test drug to animals, followed by behavioral assessments and neurochemical analyses. While specific studies modeling DIP with propionylpromazine hydrochloride are not detailed in the available literature, the known pharmacology of phenothiazines as dopamine antagonists suggests a theoretical potential for such effects. nih.govnih.gov

Neuroblastoma cell lines are used in vitro to study the effects of substances on neuronal cells. nih.gov Research on other psychoactive drugs has shown that they can inhibit the growth of neuroblastoma cell lines. nih.gov For instance, some studies have investigated the impact of drugs on the viability and proliferation of these cells, as well as their influence on cell cycle proteins. nih.gov While direct research on the effect of propionylpromazine hydrochloride on neuroblastoma cell line integrity is not prominently available, this remains a relevant area for neurotoxicity assessment.

Organ-Specific Accumulation and Associated Toxicological Research

The distribution and accumulation of a drug and its metabolites in various organs can provide insights into potential organ-specific toxicity. nih.gov

Limited studies on the distribution of propionylpromazine in pigs following intramuscular injection have shown the presence of the drug at the injection site and in the kidneys. fao.org Another study also reported a method for detecting propionylpromazine in pig kidneys. fao.org The accumulation in the kidneys suggests that this organ could be a site of potential toxicity, although further research is needed to establish a direct link. The liver is also a key organ for drug metabolism, and while specific data on propionylpromazine accumulation is scarce, it is a critical site for the metabolism of many phenothiazines. bohrium.com The stability of propionylpromazine hydrochloride in formulations is also a consideration, as degradation products could have different toxicological profiles. nih.gov

Interactive Data Table: Reported Tissue Distribution of Propionylpromazine
Organ/Tissue Finding Implication
Injection Site Presence of propionylpromazine detected. fao.orgPotential for local tissue reactions.
Kidney Presence of propionylpromazine detected. fao.orgPossible site of accumulation and potential for renal toxicity.
Liver Implied as a major site of metabolism for phenothiazines. bohrium.comPotential for hepatic effects and drug interactions.

Oxidative Stress Induction and Antioxidant Response Research of Propionylpromazine Hydrochloride

Propionylpromazine hydrochloride has been a subject of investigation in the context of oxidative stress and the corresponding antioxidant responses. Research in this area has explored its effects in biological models of induced oxidative stress and has begun to assess its intrinsic antioxidant capabilities.

Investigation in Models of Induced Oxidative Stress (e.g., C. elegans paraquat (B189505) model)

Studies utilizing the nematode Caenorhabditis elegans have provided significant insights into the protective effects of propionylpromazine hydrochloride against oxidative stress. In a notable large-scale screen of pharmacologically active compounds, propionylpromazine hydrochloride was identified as one of several compounds that increase the lifespan of C. elegans. gcu.edu.pknih.gov A key finding from this research was that many of these lifespan-extending compounds also enhanced the organism's resistance to oxidative stress. gcu.edu.pk

Specifically, in a model where oxidative stress was induced by the chemical paraquat, propionylpromazine hydrochloride demonstrated a marked ability to increase the survival of the nematodes. nih.govmedchemexpress.com Paraquat is a potent inducer of intracellular reactive oxygen species (ROS), and the ability of a compound to mitigate its toxic effects is indicative of a protective mechanism against oxidative damage.

The research identified propionylpromazine hydrochloride as one of 33 compounds, out of 60 that increased longevity, which also conferred resistance to oxidative stress. gcu.edu.pknih.gov This suggests a strong correlation between the lifespan-extending and stress-resistant properties of the compound in this model organism. nih.gov The enhanced resistance to oxidative stress was a characteristic primarily associated with compounds that target receptors for biogenic amines, such as dopamine. gcu.edu.pknih.gov Propionylpromazine hydrochloride is known to be a dopamine receptor antagonist. medchemexpress.com

The quantitative results from these studies underscore the significant protective effect of propionylpromazine hydrochloride in the C. elegans paraquat model.

Interactive Data Table: Effect of Propionylpromazine Hydrochloride on C. elegans Survival under Paraquat-Induced Oxidative Stress

CompoundTarget/ClassLifespan Increase (%)Change in Survival under Oxidative Stress (%)
Propionylpromazine hydrochloride DRD22078

This table is based on data from a large-scale screen of compounds in C. elegans. The change in survival indicates the percentage increase in live animals compared to a control group after exposure to paraquat. nih.govnih.gov

Antioxidant Activity Assessment

The demonstrated efficacy of propionylpromazine hydrochloride in protecting C. elegans from paraquat-induced oxidative stress suggests that the compound may possess direct or indirect antioxidant properties. The general class of phenothiazine (B1677639) derivatives, to which propionylpromazine hydrochloride belongs, has been noted for its antioxidant potential. nih.govresearchgate.net The antioxidant properties of phenothiazines are generally attributed to the chemical characteristics of the core phenothiazine molecule, which can be enhanced by the presence of certain functional groups. nih.gov These compounds can exhibit a dual nature, acting as antioxidants in some environments and pro-oxidants in others. nih.gov Specifically, in aqueous solutions, they tend to show antioxidant behavior. nih.gov

While comprehensive studies detailing the specific antioxidant mechanisms of propionylpromazine hydrochloride are not widely available in the public domain, the existence of research into its antioxidant potential is indicated by academic theses. One such study is titled "Development of Propionylpromazine Hydrochloride Decolourization Assay for Antioxodant Potential of Indigenous Medicinal Plants/Herbs," which suggests the use of this compound in an assay to measure antioxidant capacity. gcu.edu.pk However, the specific results of direct antioxidant activity assessments, such as radical scavenging assays or measurements of antioxidant enzyme induction by propionylpromazine hydrochloride itself, are not detailed in the currently available literature. Further research is needed to fully elucidate the direct antioxidant activity of this compound and its contribution to the observed protective effects in models of oxidative stress.

Investigational Therapeutic and Biomedical Research Applications

Research in Neurological Disorders

The central nervous system activity of propionylpromazine (B1198289), primarily its interaction with dopamine (B1211576) receptors, has led to its investigation in various models of neurological and psychiatric conditions.

The study of Parkinson's disease (PD) often utilizes pharmacological models to replicate the motor symptoms characteristic of the condition, which arise from dopaminergic nigrostriatal denervation. nih.gov A common approach involves the administration of dopamine receptor antagonists to induce a state of dopamine deprivation. nih.gov Specifically, antagonists targeting the D1 and D2 dopamine receptors have been shown to produce a dose-dependent parkinsonian motor phenotype in animal models. nih.gov This method provides an acute and flexible alternative to toxin-based models for studying the underlying circuit dysfunctions in PD. nih.gov

Propionylpromazine is known to act as an antagonist at dopamine D1 and D2 receptors. nih.govdrugbank.com This mechanism of action is shared with other phenothiazines and antipsychotic agents used in research to induce parkinsonian-like symptoms for the purpose of studying the disease's motor features. nih.govnih.gov While direct studies of propionylpromazine in PD models are not extensively documented in the provided sources, its established role as a dopamine D1/D2 antagonist places it within the class of compounds used to pharmacologically model and investigate the motor deficits associated with Parkinson's disease. nih.govnih.govdrugbank.com

Stereotypic behaviors, which are repetitive, often restrictive actions, are common in individuals with conditions like autism spectrum disorder. nih.gov Psychotropic medications are frequently used to manage these behaviors. nih.gov Research into the neurobiological basis of stereotypy has explored the role of the dopaminergic system. nih.gov

Studies involving other phenothiazines, such as chlorpromazine (B137089), have provided insights into this area. For instance, the discontinuation of chlorpromazine, a D2 receptor antagonist, was observed to significantly decrease a specific gross-motor stereotypic behavior in a case study, suggesting that some topographies of stereotypy may be exacerbated by altered dopaminergic activity induced by such medications. nih.gov Given that propionylpromazine is also a phenothiazine (B1677639) derivative with dopamine receptor antagonist properties, it holds potential for use in behavioral neuroscience research to further elucidate the relationship between dopamine receptor modulation and the expression or reduction of stereotypic behaviors. nih.govnih.govdrugbank.com

The development of antipsychotic drugs has historically centered on the dopamine D2 receptor. tg.org.au Phenothiazines were among the first-generation antipsychotics and demonstrated therapeutic effects by antagonizing dopamine receptors. nih.gov Propionylpromazine is a member of the phenothiazine class and acts as an antagonist at multiple receptors, including dopamine and serotonin (B10506) (5-HT2) receptors, a mechanism attributed to its antipsychotic effect. nih.govdrugbank.com

While older antipsychotics like chlorpromazine are still used, there is a continuous search for agents with improved efficacy and tolerability. tg.org.au Research focuses on developing compounds that can address various symptom dimensions of schizophrenia, including negative and cognitive symptoms that are less responsive to traditional treatments. tg.org.au Propionylpromazine, described as an atypical antipsychotic agent pharmacologically similar to clozapine, binds to dopamine D1, D2, and D4 receptors as well as serotonin 5-HT2A and 5-HT2C receptors. nih.govdrugbank.com This profile suggests its potential utility in research models of schizophrenia and psychosis to explore the effects of multi-receptor antagonism on psychotic symptoms.

Antimicrobial Research Potential

Beyond its neurological applications, propionylpromazine has emerged as a compound of interest in the search for new antimicrobial agents, particularly against bacteria that have developed resistance to conventional antibiotics.

Acinetobacter baumannii is recognized as a significant threat in healthcare settings, largely due to its increasing resistance to multiple drugs and its ability to cause severe nosocomial infections. nih.gov The World Health Organization has classified it as one of the most dangerous multidrug-resistant bacteria. nih.gov In this context, propionylpromazine hydrochloride has been identified for its potential antibacterial properties, specifically against challenging, antibiotic-resistant bacteria such as Acinetobacter baumannii. nih.gov This line of research is part of a broader effort to repurpose existing drugs and explore new chemical entities to combat infections with limited therapeutic options. nih.govnih.gov

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) poses a major global health challenge, highlighting an urgent need for novel antibacterial compounds. nih.gov Propionylpromazine has been identified as a promising agent with potent activity against M. tuberculosis. nih.govdrugbank.com

Recent research demonstrates that propionylpromazine effectively inhibits the proliferation of the M. tuberculosis H37Rv strain. nih.gov Significantly, it has also been shown to impede the growth of the bacterium within macrophages without causing harm to the host cells. nih.gov The potency of propionylpromazine in this intracellular environment was found to be similar to that of the existing anti-TB drug bedaquiline, with IC50 values of 2.5 μM and 2.2 μM, respectively. nih.gov These findings suggest that propionylpromazine has the potential for further development as a clinical drug for the effective treatment of tuberculosis infections. nih.govnih.gov

Mechanistic Investigations of Antimicrobial Action

While the precise antimicrobial mechanisms of many non-antibiotic drugs, including phenothiazines like propionylpromazine, are not fully elucidated, several hypotheses have been proposed. One primary theory suggests that these compounds alter the permeability of the bacterial cell membrane. mdpi.com It is also thought that the absorption of these drugs onto the bacterial cell surface contributes to their antibacterial effect. mdpi.com Another hypothesis centers on the idea that an increase in the hydrophobicity of the compound enhances its surface activity, leading to a greater antimicrobial response. mdpi.com

Furthermore, some research indicates that the inhibition of bacterial efflux pumps by these compounds can augment their antibacterial efficacy. mdpi.com This mechanism may also explain the synergistic effects observed when phenothiazines are combined with certain antibiotics. mdpi.comfrontiersin.org An additional proposed mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.com Recent in vitro studies have shown that propionylpromazine hydrochloride is effective against Mycobacterium tuberculosis, demonstrating a potency similar to the drug bedaquiline, with IC50 values of 2.5 μM for propionylpromazine and 2.2 μM for bedaquiline. biorxiv.org

Antiparasitic Research Initiatives

The potential of propionylpromazine hydrochloride extends to the field of parasitology, with research exploring its activity against various parasites.

Inhibitory Activity Against Trypanosomatid Parasites (T. cruzi, T. brucei)

Trypanosomatid parasites, the causative agents of diseases like Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei), are a significant global health concern. frontiersin.orgnih.gov Research into novel treatments is ongoing, with drug repositioning being a key strategy. nih.govfrontiersin.org While direct studies on propionylpromazine hydrochloride's efficacy against these specific parasites are not extensively detailed in the provided results, the broader class of phenothiazines has been a subject of interest in antiparasitic drug discovery. The search for inhibitors of key parasitic enzymes, such as proline racemase in T. cruzi, is an active area of investigation. nih.govscielo.br

Research in Stress Response and Sedation Mechanisms

The established sedative properties of propionylpromazine hydrochloride form the basis for its use in veterinary medicine and provide a platform for further research into stress response and sedation.

Exploration of Sedative Properties in Animal Models

Propionylpromazine hydrochloride is a phenothiazine derivative used for its sedative effects in animals. biorxiv.org It acts as a dopamine antagonist in the central nervous system, leading to tranquilization and a reduction in spontaneous activity. msdvetmanual.comnih.gov In dogs, sedation can occur within 10 minutes of administration and last for 4 to 6 hours. msdvetmanual.com Studies in animal models, such as dogs, have been conducted to evaluate its sedative properties and its effects on physiological values. researchgate.netresearchgate.net For instance, research has investigated the impact of acepromazine (B1664959) (a related phenothiazine) on spinal reflexes in healthy dogs, showing that it can increase the patellar reflex and decrease the panniculus reflex. nih.govresearchgate.net

Animal ModelKey Findings
DogsSedation occurs within 10 minutes and lasts 4-6 hours. msdvetmanual.com
DogsAcepromazine increased the patellar reflex and decreased the panniculus reflex. nih.govresearchgate.net
GoatsAcepromazine significantly reduced rectal temperatures and respiratory rates compared to xylazine. researchgate.net

Stress Resistance in Geroprotector Research Contexts

The role of propionylpromazine hydrochloride in stress resistance, particularly within the context of geroprotector research, is an emerging area of interest. While direct studies are limited, the known mechanisms of phenothiazines, including their influence on the central nervous system and stress responses, suggest a potential avenue for investigation into their effects on aging and age-related stress.

Analytical Methodologies and Formulation Stability Research

Development and Validation of Chromatographic Methods for Biological Matrices

The quantification and identification of propionylpromazine (B1198289) hydrochloride and its metabolites in biological matrices have been accomplished through the development and validation of various chromatographic techniques. These methods are crucial for pharmacokinetic studies, residue analysis, and understanding the compound's metabolic fate. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) have been the primary tools for these analytical investigations.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence)

HPLC has proven to be a versatile and widely used technique for the analysis of propionylpromazine hydrochloride in various samples, including formulations and biological tissues. Methods have been developed utilizing both ultraviolet (UV) and fluorescence detectors for the quantification of the parent compound.

A notable application of HPLC involves the determination of propionylpromazine residues in pig kidneys. This method employs a rapid sample clean-up using a SepPak C18 cartridge after extraction with acetonitrile. The subsequent analysis can be performed with either UV or fluorescence detection. For this particular method, a 20 g/kg spike of propionylpromazine hydrochloride yielded a mean recovery of 95% with a coefficient of variation (CV) of 6.7% over ten tests. This demonstrates the method's accuracy and precision for residue analysis in tissue samples. The limit of detection for HPLC methods for propionylpromazine has been reported to be in the range of 0.1-50 µg/kg.

In another study focused on formulation analysis, a reversed-phase ion-pair HPLC method with UV detection at 280 nm was developed. This method demonstrated a linear relationship between the analyte response and concentration.

While the use of fluorescence detection is mentioned, specific excitation and emission wavelengths for the analysis of propionylpromazine hydrochloride are not consistently detailed in the available literature. However, the inherent fluorescence of the phenothiazine (B1677639) ring system suggests that this detection mode can offer high sensitivity and selectivity.

Table 1: HPLC Method Parameters for Propionylpromazine Hydrochloride Analysis in Pig Kidney

ParameterValue
Sample MatrixPig Kidney
Extraction SolventAcetonitrile
Clean-upSepPak C18 Cartridge
Detection ModesUV, Fluorescence
Mean Recovery (20 µg/kg spike)95%
Coefficient of Variation (CV)6.7%
Limit of Detection (LOD) Range0.1-50 µg/kg

Gas Chromatography-Mass Spectrometry (GC-MS) for Parent Compound and Metabolites

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of propionylpromazine and its metabolites, particularly in biological fluids like plasma and urine. This method offers high specificity and sensitivity, making it suitable for metabolic profiling.

One study detailed the measurement of propionylpromazine concentrations in horse plasma using gas chromatography with a nitrogen-phosphorous detector, achieving a lower limit of detection of 0.2 µg/L. Following intramuscular administration, the peak plasma concentration was observed at 30 minutes.

GC-MS analysis often requires derivatization of the analytes to increase their volatility and improve chromatographic performance. While specific derivatization procedures for propionylpromazine hydrochloride are not extensively detailed in the reviewed literature, common techniques for similar compounds involve silylation or acylation to mask polar functional groups. The mass spectrometer allows for the identification of the parent compound and its metabolites based on their unique mass spectra and fragmentation patterns.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) provides a simple, cost-effective, and rapid method for the screening and detection of propionylpromazine hydrochloride in various biological tissues. Several TLC methods have been developed for the analysis of residues in pig tissues such as muscle, liver, and kidney.

One established TLC procedure involves the extraction of the compound from an alkaline tissue homogenate with diethyl ether, followed by a clean-up and concentration step using a silica (B1680970) gel solid-phase extraction column. For detection, two-dimensional TLC on a silica plate is employed. This method can achieve a detection level of 25 µg/kg for propionylpromazine.

Another TLC method reported for the specific determination of propionylpromazine in pig tissues utilizes a monodimensional polyamide TLC plate with a mobile phase consisting of cyclohexane, chloroform, and ammonia. The limit of detection for this method is in the range of 2-20 µg/kg.

Table 2: TLC Methodologies for Propionylpromazine Hydrochloride Detection in Pig Tissues

ParameterMethod 1Method 2
Tissue TypesMuscle, Liver, KidneyLiver

Characterization of Degradation Pathways and Stability Profiles

Influence of Environmental Factors on Compound Stability (Temperature, Light, Air)

The chemical stability of propionylpromazine hydrochloride is significantly influenced by environmental factors such as temperature, light, and air. Exposure to these elements can lead to the degradation of the active pharmaceutical ingredient, compromising its efficacy and leading to the formation of impurities.

Temperature: Studies on formulated products containing propionylpromazine hydrochloride have demonstrated that elevated temperatures accelerate its degradation. For instance, formulations stored at temperatures ranging from 5°C to 40°C showed a confirmed loss of the active ingredient over time. This degradation is primarily attributed to oxidative pathways, resulting in the formation of several degradation products. The rate of degradation is directly proportional to the increase in temperature, highlighting the need for controlled storage conditions.

Light and Air: Exposure to light and air, particularly in combination, can also induce degradation of propionylpromazine. The primary mechanism of degradation under these conditions is oxidation. One of the known degradation products formed upon exposure to light and air is the corresponding sulfoxide (B87167) of propionylpromazine. While the formation of this sulfoxide has been observed in minute quantities, it underscores the susceptibility of the phenothiazine nucleus to oxidation. This degradation pathway is a common characteristic of phenothiazine derivatives.

The principal degradation products identified in stability studies are oxidation products of the parent molecule. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been instrumental in identifying these degradants. The formation of these impurities not only reduces the concentration of the active compound but may also introduce substances with different toxicological profiles.

Table 1: Influence of Environmental Factors on Propionylpromazine Hydrochloride Stability

Environmental Factor Observed Effect Primary Degradation Pathway Major Degradation Products
Temperature Accelerated degradation with increasing temperature. Oxidation Oxidation products of the active ingredient.
Light Formation of degradation products upon exposure. Oxidation Propionylpromazine sulfoxide.
Air (Oxygen) Promotes oxidative degradation. Oxidation Propionylpromazine sulfoxide and other oxidation products.

Strategies for Enhancing Formulation Stability (e.g., Antioxidant Inclusion)

Given that oxidation is the primary pathway of degradation for propionylpromazine hydrochloride, the inclusion of antioxidants in its formulations is a key strategy to enhance stability. Antioxidants function by inhibiting the oxidation of the active pharmaceutical ingredient, thereby preserving its integrity and extending the shelf-life of the product.

Ascorbic Acid as an Antioxidant: Research has shown that the addition of ascorbic acid (Vitamin C) to propionylpromazine hydrochloride formulations significantly minimizes its degradation. In simulated environmental stability studies, formulations containing ascorbic acid exhibited a markedly reduced loss of the active ingredient compared to formulations without the antioxidant when subjected to accelerated stability testing at 55°C over a four-week period.

The mechanism by which ascorbic acid protects propionylpromazine hydrochloride from degradation involves its ability to be preferentially oxidized. Ascorbic acid readily donates electrons, thereby neutralizing reactive oxygen species that would otherwise react with and degrade the propionylpromazine molecule. This sacrificial protection is a common and effective method for stabilizing oxygen-sensitive pharmaceuticals.

The effectiveness of antioxidant inclusion is typically evaluated through stability-indicating analytical methods, such as HPLC, which can separate the parent compound from its degradation products and allow for accurate quantification of the remaining active ingredient over time. The selection of an appropriate antioxidant and its concentration is a critical aspect of the formulation development process to ensure optimal stability.

Table 2: Effect of Ascorbic Acid on the Stability of Propionylpromazine Hydrochloride (PPZHCl) in a Formulation at 55°C

Time (weeks) % PPZHCl Remaining (without Ascorbic Acid) % PPZHCl Remaining (with Ascorbic Acid)
0 100 100
1 ~85 ~98
2 ~70 ~95
4 ~50 ~90

Application of Stable-Isotope Labeled Standards in Analytical Research

Stable-isotope labeled (SIL) internal standards are powerful tools in analytical research, offering high accuracy and precision in the quantification of drugs and their metabolites in complex biological matrices. While specific studies on the application of SIL standards for propionylpromazine hydrochloride are not extensively documented in publicly available literature, the principles and methodologies are well-established for structurally related phenothiazine compounds, such as acepromazine (B1664959) and chlorpromazine (B137089). These applications can be directly extrapolated to propionylpromazine.

Use in Pharmacokinetic and Metabolic Tracing Studies

The use of stable-isotope labeled propionylpromazine hydrochloride would be invaluable for pharmacokinetic and metabolic tracing studies. In such studies, a known amount of the labeled compound is administered, and its fate in the body is tracked over time.

Pharmacokinetic Studies: By using a SIL version of propionylpromazine as an internal standard, the concentration of the unlabeled drug in biological samples (e.g., plasma, urine) can be determined with high accuracy using techniques like liquid chromatography-mass spectrometry (LC-MS). The SIL standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response. This approach is the gold standard for definitive pharmacokinetic characterization.

Metabolic Tracing: Stable-isotope labeling allows for the unequivocal identification of drug metabolites. When a labeled drug is administered, its metabolites will also carry the isotopic label. This "isotopic signature" enables researchers to distinguish drug-related metabolites from endogenous compounds in complex biological samples. For instance, deuterated analogs of the phenothiazine tranquilizer acepromazine and its metabolites have been synthesized for use as certified reference standards in equine drug testing, demonstrating the utility of this approach in identifying and confirming the presence of drug metabolites.

Quantitation in Complex Biological Samples

The quantification of low concentrations of drugs and their metabolites in complex biological matrices like blood, plasma, and urine is challenging due to matrix effects, which can suppress or enhance the analyte signal in mass spectrometry. Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that overcomes these challenges.

In IDMS, a known amount of the stable-isotope labeled analog of the analyte (e.g., deuterated propionylpromazine) is added to the biological sample as an internal standard at the beginning of the sample preparation process. Because the SIL standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, accurate and precise quantification can be achieved, as the ratio remains constant regardless of sample loss or matrix-induced signal fluctuations. This methodology is routinely employed in clinical and forensic toxicology for the quantification of various drugs, including other phenothiazines.

Table 3: Potential Applications of Stable-Isotope Labeled Propionylpromazine Hydrochloride

Application Methodology Rationale and Advantages
Pharmacokinetic Studies Isotope Dilution Mass Spectrometry (IDMS) High accuracy and precision in determining drug concentrations in biological fluids by correcting for matrix effects and extraction losses.
Metabolic Tracing Liquid Chromatography-Mass Spectrometry (LC-MS) Unambiguous identification of metabolites by tracking the isotopic label, distinguishing them from endogenous compounds.
Quantitation in Complex Samples Isotope Dilution Mass Spectrometry (IDMS) "Gold standard" for quantification, minimizing the impact of matrix effects and ensuring reliable results in complex biological matrices like blood and urine.

Pharmacological Interactions and Polypharmacology Research

Investigation of Drug-Drug Interactions (DDIs)

Drug-drug interactions involving propionylpromazine (B1198289) can be categorized into pharmacokinetic and pharmacodynamic interactions, each with distinct mechanisms and clinical implications.

The metabolism of drugs via the cytochrome P450 (CYP) enzyme system is a primary source of pharmacokinetic interactions. nih.gov These enzymes, predominantly located in the liver, are responsible for the biotransformation of a vast number of drugs. nih.govnih.gov Phenothiazines, the class to which propionylpromazine belongs, are typically metabolized by the liver, and their clearance can be affected by drugs that inhibit or induce CYP enzymes. unboundmedicine.comdrugs.com

While specific studies detailing the metabolism of propionylpromazine by individual CYP isozymes are limited, it is known that phenothiazines are substrates for several CYP enzymes, particularly CYP2D6 and CYP3A4. nih.govyoutube.com An agent that inhibits these enzymes can decrease the metabolism of propionylpromazine, leading to increased plasma concentrations. Conversely, an enzyme inducer can accelerate metabolism, potentially reducing the drug's efficacy. medicineslearningportal.org

Given the role of CYP enzymes in phenothiazine (B1677639) metabolism, potential interactions with known inhibitors and inducers of these enzymes are a significant consideration. nih.govfda.gov

Table 1: Examples of Potential Cytochrome P450 Interactions with Propionylpromazine

Interaction Type Interacting Agent Class Potential Clinical Outcome on Propionylpromazine Examples of Interacting Agents
Enzyme Inhibition CYP2D6 InhibitorsIncreased plasma concentrationFluoxetine, Paroxetine, Bupropion, Quinidine
CYP3A4 InhibitorsIncreased plasma concentrationKetoconazole, Itraconazole, Erythromycin, Grapefruit Juice nih.govyoutube.com
Enzyme Induction CYP2D6 InducersDecreased plasma concentrationRifampin, Dexamethasone
CYP3A4 InducersDecreased plasma concentrationCarbamazepine, Phenobarbital, Phenytoin, St. John's Wort youtube.comyoutube.com

Note: This table is based on the general metabolism of phenothiazines and represents potential interactions. Specific clinical studies on propionylpromazine are required for confirmation.

Pharmacodynamic interactions occur when drugs act on the same or related target sites, leading to additive, synergistic, or antagonistic effects. Propionylpromazine's broad receptor binding profile makes it susceptible to numerous pharmacodynamic interactions. uomustansiriyah.edu.iq It acts as an antagonist at dopamine (B1211576) D1, D2, and D4 receptors; serotonin (B10506) 5-HT2A and 5-HT2C receptors; muscarinic M1-M5 receptors; alpha-1 adrenergic receptors; and histamine (B1213489) H1 receptors. drugbank.comnih.gov

Table 2: Pharmacodynamic Interactions of Propionylpromazine at Various Receptors

Receptor Target Interacting Drug Class Nature of Interaction Potential Consequence
Dopamine Receptors Other Dopamine Antagonists (e.g., Haloperidol, Chlorpromazine)Additive/SynergisticEnhanced antipsychotic and sedative effects.
Dopamine Agonists (e.g., Levodopa, Bromocriptine)AntagonisticDecreased efficacy of the dopamine agonist. drugbank.com
Muscarinic Receptors Anticholinergic Agents (e.g., Atropine, Scopolamine)Additive/SynergisticIncreased anticholinergic effects (e.g., dry mouth).
Histamine H1 Receptors Other H1 Antagonists (e.g., Diphenhydramine, Cetirizine)Additive/SynergisticEnhanced sedative effects. drugbank.com
Alpha-1 Adrenergic Receptors Alpha-1 Blockers (e.g., Prazosin) / Other AntihypertensivesAdditive/SynergisticIncreased risk of hypotension. drugbank.com

A primary pharmacological effect of propionylpromazine is central nervous system (CNS) depression, largely attributed to its antihistaminic and antidopaminergic properties. unboundmedicine.comdrugbank.com When combined with other CNS depressants, this effect can be significantly potentiated. nih.gov The additive sedation can impair motor skills and cognitive function. This is one of the most clinically relevant interactions for phenothiazines. unboundmedicine.comdrugbank.com

Numerous classes of drugs can exacerbate the CNS depressant effects of propionylpromazine. These interactions are additive, meaning the combined depressant effect is the sum of the individual drug effects.

Table 3: Drug Classes Causing Additive CNS Depression with Propionylpromazine

Drug Class Specific Examples Interaction Outcome
Opioid Analgesics Morphine, Codeine, Fentanyl, ButorphanolIncreased sedation and respiratory depression. unboundmedicine.comdrugbank.com
Benzodiazepines Diazepam, Lorazepam, AlprazolamIncreased sedation, somnolence, and ataxia. drugbank.comdrugbank.com
Barbiturates Phenobarbital, ButabarbitalPotentiated hypnotic and sedative effects. drugbank.comnih.gov
Antihistamines (First-Gen) Diphenhydramine, Chlorpheniramine, HydroxyzineEnhanced drowsiness and sedation. unboundmedicine.comdrugbank.com
Other Antipsychotics Chlorpromazine (B137089), Acetophenazine, HaloperidolAdditive CNS depression. drugbank.com
Alcohol EthanolSignificant increase in sedation and impairment. drugs.com
General Anesthetics Propofol (B549288), IsofluranePotentiation of anesthetic effects. nih.gov

Synergistic and Antagonistic Effects in Combination Research

The study of synergistic and antagonistic effects is crucial for developing rational drug combinations. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism occurs when one drug diminishes the effect of another.

Research involving phenothiazines has demonstrated both types of interactions. For example, studies on the related compound acepromazine (B1664959) have shown synergistic sedative effects when combined with opioids like buprenorphine and pethidine, providing a more profound level of sedation than either agent alone. researchgate.net A combination of acepromazine, midazolam, and morphine also produced more intense sedation and a greater sparing effect on the anesthetic propofol than combinations of just two of the drugs. nih.gov In another context, the phenothiazine chlorpromazine was found to have a synergistic antiproliferative effect when combined with the antiparasitic agent pentamidine (B1679287) in cancer cell lines. nih.gov

Antagonistic effects are also predictable based on propionylpromazine's mechanism of action. As a dopamine receptor antagonist, it would be expected to antagonize the therapeutic effects of dopamine agonists used in the treatment of Parkinson's disease, such as levodopa. drugbank.com Similarly, its sedative properties could be antagonized by CNS stimulants like amphetamine. drugbank.com

Polypharmacological Profile and Multi-Targeting Approaches in Drug Discovery

Polypharmacology is a paradigm in drug discovery that recognizes that many effective drugs act on multiple targets simultaneously. nih.govtcmsp-e.com This multi-target action can lead to superior therapeutic efficacy, especially in complex, multifactorial diseases, compared to highly selective single-target drugs. researchgate.netwiley.com

Propionylpromazine is a classic example of a polypharmacological agent. Its ability to bind to dopamine, serotonin, histamine, muscarinic, and adrenergic receptors is the basis for its therapeutic use as a sedative and antiemetic, but also contributes to its potential for side effects. drugbank.comnih.gov

The concept of leveraging a multi-target profile is a key strategy in modern drug discovery. researchgate.net By designing molecules, known as multi-target-directed ligands (MTDLs), that interact with a specific set of targets, researchers aim to enhance therapeutic efficacy and potentially reduce the likelihood of drug resistance. researchgate.net The complex receptor-binding profile of phenothiazines like propionylpromazine serves as a model for developing new drugs for complex conditions such as psychiatric disorders and cancer. nih.govnih.gov The goal is to create a desired polypharmacological profile that maximizes therapeutic benefit while minimizing interactions with targets that lead to unwanted effects. wiley.com

Future Directions and Emerging Research Avenues for Propionylpromazine Hydrochloride

Advanced Structural Characterization and Computational Modeling Studies

A deeper understanding of the structure-activity relationships of propionylpromazine (B1198289) hydrochloride is fundamental to optimizing its therapeutic applications and designing novel derivatives. nih.gov Future research will likely focus on high-resolution structural elucidation and sophisticated computational modeling.

Advanced crystallographic techniques, such as single-crystal X-ray diffraction, can provide precise atomic coordinates of propionylpromazine hydrochloride, revealing intricate details of its three-dimensional conformation. mdpi.com This information is crucial for understanding how the molecule interacts with its biological targets. Computational methods, including density functional theory (DFT) and molecular dynamics simulations, can complement experimental data by modeling the compound's behavior in various environments. acs.orgnih.gov These models can predict intermolecular interactions, such as π-π stacking, which are critical for the self-assembling properties of phenothiazine (B1677639) derivatives. acs.orgnih.gov

By combining high-resolution structural data with computational predictions, researchers can build accurate models of how propionylpromazine hydrochloride binds to receptors, such as dopamine (B1211576) receptors. johnshopkins.edu This knowledge can guide the rational design of new compounds with enhanced specificity and efficacy.

Table 1: Computational Methods in Phenothiazine Research

Computational MethodApplicationReference
Density Functional Theory (DFT)Investigation of intermolecular interactions and electronic structure. acs.orgnih.gov
Molecular Dynamics (MD) SimulationsModeling the dynamic behavior and conformational changes of the molecule in a biological environment. acs.orgnih.gov
Pharmacophore ModelingIdentifying the essential structural features required for biological activity. nih.gov
Quantum Chemical ModelingStudying the electronic properties and reactivity of the molecule. acs.org

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the mechanisms of action of propionylpromazine hydrochloride. dnanexus.comnih.gov These technologies allow for the simultaneous analysis of thousands of molecular components within a biological system, providing a comprehensive picture of the cellular response to the drug.

For instance, transcriptomics can identify changes in gene expression profiles in response to propionylpromazine hydrochloride, revealing the signaling pathways and cellular processes that are modulated by the compound. mdpi.com Proteomics can then be used to study the corresponding changes in protein expression and post-translational modifications, providing further insight into the drug's mechanism of action. nih.gov Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways, which may be linked to both the therapeutic effects and potential side effects of the drug. mdpi.com

The integration of these multi-omics datasets, often facilitated by artificial intelligence and machine learning, can help to identify novel drug targets, discover biomarkers for treatment response, and elucidate the complex interplay between different biological pathways. mdpi.comnih.gov This holistic approach is crucial for advancing our understanding of the neuropharmacology of propionylpromazine hydrochloride and other psychoactive compounds. nih.govresearchgate.net

Development of Novel Research Tools and Probes

To further investigate the biological activity of propionylpromazine hydrochloride, the development of novel research tools and chemical probes is essential. These tools can be used to visualize and quantify the drug's interactions with its targets in living cells and organisms, providing valuable spatial and temporal information.

One promising area of research is the development of fluorescently labeled derivatives of propionylpromazine hydrochloride. acs.org These fluorescent probes can be used in techniques such as fluorescence microscopy and flow cytometry to visualize the drug's distribution within cells and tissues, and to study its binding to specific receptors. nih.gov Photoaffinity labeling is another powerful technique that can be used to identify the direct binding partners of a drug. nih.gov In this approach, a photoreactive group is incorporated into the drug molecule, which upon photoactivation, forms a covalent bond with its target protein, allowing for its subsequent identification and characterization.

Furthermore, the development of selective chemical probes for dopamine receptors and other potential targets of propionylpromazine hydrochloride is crucial for dissecting its complex pharmacology. sciencedaily.comumich.edu These probes can be used to study the function of specific receptor subtypes and to screen for new compounds with improved selectivity.

Translational Research Implications and Preclinical Development Considerations

The ultimate goal of research on propionylpromazine hydrochloride is to translate basic scientific discoveries into improved therapeutic strategies. Future translational research will likely focus on repurposing this existing drug for new indications and on developing novel phenothiazine-based therapies with enhanced efficacy and safety profiles. acs.org

Preclinical studies using animal models are essential for evaluating the therapeutic potential of propionylpromazine hydrochloride and its derivatives. nih.gov These studies can provide valuable information on the drug's pharmacokinetics, pharmacodynamics, and toxicity. Moreover, the development of in vitro models, such as cell-based assays and organoids, can help to screen for new compounds and to predict their efficacy and toxicity in humans.

The integration of data from preclinical studies with clinical observations is crucial for guiding the design of future clinical trials. scholaris.ca By leveraging our growing understanding of the molecular mechanisms of propionylpromazine hydrochloride, researchers can develop more targeted and personalized therapeutic approaches for a range of neurological and psychiatric disorders. mdpi.comnih.govmdpi.com

Q & A

Q. What in vitro models are suitable for screening the neuroleptic activity of propionylpromazine hydrochloride?

  • Methodological Answer : 3D human iPSC-derived cortical spheroids can model neural network modulation. Measure changes in calcium flux or electrophysiological activity (e.g., multi-electrode arrays) after treatment. Dose-response curves (1–100 µM) at 30-minute, 2-hour, and 4-hour intervals provide kinetic insights into inhibitory effects .

Advanced Research Questions

Q. How can conflicting efficacy data for propionylpromazine hydrochloride across different experimental models be reconciled?

  • Methodological Answer : Discrepancies may arise from variations in model systems (e.g., rodent vs. primate DRD2 isoforms) or pharmacokinetic factors. Conduct species-specific receptor binding assays and adjust dosing regimens based on bioavailability studies. For in vivo contradictions, compare brain penetrance using microdialysis or PET imaging with DRD2-specific tracers .

Q. What experimental designs mitigate confounding effects when studying propionylpromazine hydrochloride in combination therapies (e.g., with ketamine)?

  • Methodological Answer : Use factorial design to isolate interactions. Pre-treat animals with propionylpromazine (0.25–2.1 mg/kg, IP) before administering ketamine, and control for anesthesia depth via EEG and hemodynamic monitoring. Include a washout period to distinguish acute vs. cumulative effects. Statistical models (e.g., ANOVA with post hoc Tukey tests) should account for synergistic or antagonistic interactions .

Q. What strategies resolve solubility challenges for propionylpromazine hydrochloride in aqueous vs. lipid-based delivery systems?

  • Methodological Answer : Salt form optimization (e.g., hydrochloride vs. phosphate) impacts solubility. For aqueous solutions, use co-solvents like ethanol (≤5%) or cyclodextrin-based carriers. For lipid formulations, employ nanoemulsions with lecithin and medium-chain triglycerides. Validate bioavailability via LC-MS/MS plasma pharmacokinetic profiling in rodent models .

Q. How can deuterated analogs of propionylpromazine hydrochloride improve metabolic stability studies?

  • Methodological Answer : Synthesize propionylpromazine-d6 hydrochloride to track metabolic pathways via LC-HRMS. Compare hepatic microsomal incubation half-lives between deuterated and non-deuterated forms. Isotope effects on CYP450-mediated oxidation (e.g., CYP2D6) can clarify dominant metabolic routes and guide structural modifications to enhance stability .

Safety & Best Practices

Q. What safety protocols are critical when handling propionylpromazine hydrochloride in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste channels. Monitor for CNS depression in animal studies; maintain resuscitation equipment (e.g., naloxone) for acute overdose scenarios. Adhere to OSHA HCS2012 guidelines for chemical storage and disposal .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-dependent neuroinhibitory effects in 3D spheroid models?

  • Methodological Answer : Normalize peak activity counts to baseline (vehicle control) and apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀. Use cluster analysis to identify subpopulations of neurons with differential sensitivity. Report variability as SEM and validate with ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.